molecular formula C23H26N4O2 B2592238 N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251677-42-5

N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2592238
CAS No.: 1251677-42-5
M. Wt: 390.487
InChI Key: SVSXQXZYAJGCQB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that features a naphthyridine core, a methoxyphenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the methoxyphenyl group, and the attachment of the piperidine moiety. Common synthetic routes may involve:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine: can be compared with other naphthyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Biological Activity

N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Naphthyridine core : A bicyclic structure containing nitrogen atoms.
  • Functional groups : Includes a methoxyphenyl group, a piperidine moiety, and an amine group.

These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have shown:

  • Induction of Apoptosis : Activation of programmed cell death in cancer cells.
  • Cell Cycle Arrest : Inhibition of cell proliferation through cell cycle regulation.

For example, studies on related naphthyridine compounds demonstrated IC50 values indicating potent cytotoxic effects against various cancer cell lines, such as H1299 (non-small cell lung cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 10.47 to 15.03 μg/mL .

Antimicrobial Activity

Naphthyridine derivatives have also been investigated for their antimicrobial properties. They have shown effectiveness against a range of pathogens, indicating potential applications in treating infectious diseases . The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The compound interacts with specific enzymes or receptors involved in cellular signaling pathways.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.
  • Reactive Oxygen Species Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Study on Anticancer Activity

In a study examining the effects of naphthyridine derivatives on leukemia cells, it was found that these compounds could induce apoptosis and differentiation in malignant cells. The study reported significant downregulation of key proteins involved in cell survival and proliferation .

CompoundCell LineIC50 (μg/mL)Mechanism
AaptamineH129910.47Apoptosis induction
AaptamineHeLa15.03Cell cycle arrest

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of naphthyridine derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance antibacterial activity .

Properties

IUPAC Name

[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-5-4-12-27(14-15)23(28)20-13-24-22-19(11-6-16(2)25-22)21(20)26-17-7-9-18(29-3)10-8-17/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSXQXZYAJGCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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